4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate
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Overview
Description
4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate typically involves a multi-component reaction. One common method involves the condensation of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often catalyzed by acidic catalysts such as disulfonic acid imidazolium chloroaluminate under solvent-free conditions at elevated temperatures .
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and the use of heterogeneous catalysts, are likely to be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-[6-amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 2-furoate
- 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles
Uniqueness
4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate is unique due to its specific structural features, such as the presence of the morpholine-4-carboxylate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C26H25N5O5 |
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Molecular Weight |
487.5 g/mol |
IUPAC Name |
[4-(6-amino-5-cyano-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C26H25N5O5/c1-2-34-20-14-17(8-9-19(20)35-26(32)31-10-12-33-13-11-31)21-18(15-27)24(28)36-25-22(21)23(29-30-25)16-6-4-3-5-7-16/h3-9,14,21H,2,10-13,28H2,1H3,(H,29,30) |
InChI Key |
KEZGDRSQVMPIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)OC(=O)N5CCOCC5 |
Origin of Product |
United States |
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